

Unveiling the Therapeutic Potential of 2-(4-Methoxybenzylamino)pyridine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Methoxybenzylamino)pyridine

Cat. No.: B147247

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(4-Methoxybenzylamino)pyridine is a chemical compound with potential therapeutic applications that are currently under investigation. While comprehensive biological data remains to be fully elucidated in publicly accessible literature, this document serves as a foundational guide to its known chemical properties and outlines a strategic framework for future research into its therapeutic targets. The subsequent sections will provide a detailed overview of the compound's structure, and lay out hypothetical experimental workflows and signaling pathways that could be explored to uncover its mechanism of action and potential clinical utility.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(4-Methoxybenzylamino)pyridine is fundamental for any investigation into its therapeutic potential. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.

Property	Value	Source
Molecular Formula	C13H14N2O	PubChem
Molecular Weight	214.26 g/mol	PubChem
CAS Number	19143-81-8	Sigma-Aldrich
Appearance	White to off-white crystalline powder	Chemical Suppliers
Solubility	Soluble in organic solvents such as DMSO and ethanol	General Knowledge

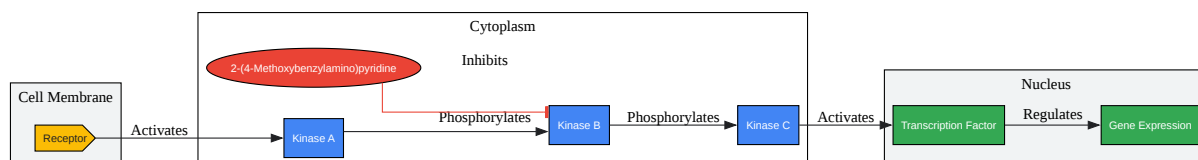
Hypothetical Therapeutic Targets and Signaling Pathways

Given the structural motifs present in **2-(4-Methoxybenzylamino)pyridine**, several classes of proteins could be considered as potential therapeutic targets. The aminopyridine core is a common scaffold in medicinal chemistry known to interact with a variety of enzymes and receptors. The methoxybenzyl group can also contribute to binding specificity and affinity.

Potential Target Classes:

- **Kinases:** The aminopyridine structure is a well-known hinge-binding motif for many protein kinases.
- **G-protein coupled receptors (GPCRs):** The overall structure may allow for interaction with various GPCRs, modulating downstream signaling.
- **Ion Channels:** The compound could potentially act as a modulator of various ion channels.
- **Nuclear Receptors:** The lipophilic nature of the molecule might permit it to cross the cell membrane and interact with intracellular receptors.

Below is a hypothetical signaling pathway that could be investigated if **2-(4-Methoxybenzylamino)pyridine** is found to be a kinase inhibitor.



[Click to download full resolution via product page](#)

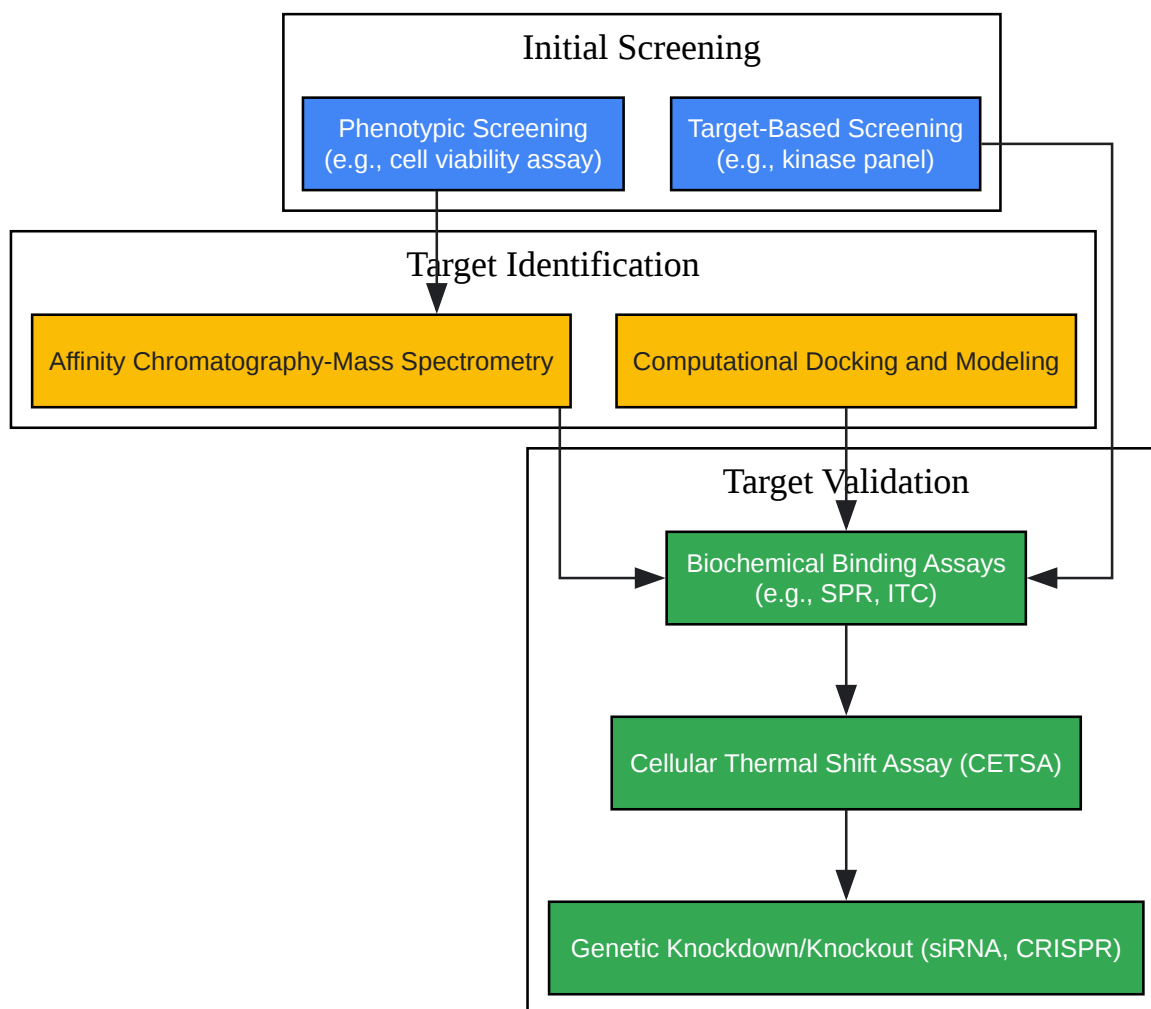
Caption: Hypothetical kinase inhibition pathway for **2-(4-Methoxybenzylamino)pyridine**.

Proposed Experimental Protocols

To elucidate the therapeutic targets of **2-(4-Methoxybenzylamino)pyridine**, a systematic and multi-faceted experimental approach is required. The following protocols outline key experiments that would be crucial in this endeavor.

3.1. Target Identification and Validation

A logical workflow for identifying and validating the molecular targets of a novel compound is essential.



[Click to download full resolution via product page](#)

Caption: A proposed workflow for target identification and validation.

3.2. In Vitro Binding Assays

Objective: To quantify the binding affinity of **2-(4-Methoxybenzylamino)pyridine** to a purified target protein.

Example Protocol: Surface Plasmon Resonance (SPR)

- Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

- Binding: Flow different concentrations of **2-(4-Methoxybenzylamino)pyridine** in a suitable buffer over the sensor chip surface.
- Detection: Measure the change in the refractive index at the surface, which is proportional to the mass of the compound bound to the protein.
- Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

3.3. Cellular Target Engagement Assays

Objective: To confirm that **2-(4-Methoxybenzylamino)pyridine** interacts with its intended target in a cellular context.

Example Protocol: Cellular Thermal Shift Assay (CETSA)

- Treatment: Treat intact cells with either vehicle control or **2-(4-Methoxybenzylamino)pyridine**.
- Heating: Heat the cell lysates to a range of temperatures.
- Separation: Separate the soluble and aggregated protein fractions by centrifugation.
- Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.
- Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Future Directions and Conclusion

The exploration of **2-(4-Methoxybenzylamino)pyridine** as a potential therapeutic agent is in its nascent stages. The immediate focus of future research should be on comprehensive screening to identify its primary biological targets. The experimental workflows and protocols outlined in this document provide a robust framework for such investigations. Successful identification and validation of high-affinity targets will be the critical first step in unlocking the therapeutic potential of this compound and paving the way for preclinical and clinical

development. This technical guide serves as a starting point for researchers dedicated to advancing novel therapeutics from the laboratory to the clinic.

- To cite this document: BenchChem. [Unveiling the Therapeutic Potential of 2-(4-Methoxybenzylamino)pyridine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147247#potential-therapeutic-targets-of-2-4-methoxybenzylamino-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com